![molecular formula C16H26O2S2 B14232041 (3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol CAS No. 649748-83-4](/img/structure/B14232041.png)
(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol is an organic compound characterized by its unique structural features, which include a benzenesulfinyl group, a butylsulfanyl group, and a hexanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzenesulfinyl Group: This step involves the oxidation of a thioether to a sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the Butylsulfanyl Group: This can be achieved through a nucleophilic substitution reaction where a butylthiol reacts with an appropriate electrophile.
Construction of the Hexanol Backbone: This step involves the formation of the hexanol chain, which can be synthesized through various methods such as Grignard reactions or aldol condensations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfoxide group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride.
Substitution: The butylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, tosylates, mesylates.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of various substituted hexanol derivatives.
Applications De Recherche Scientifique
(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol involves its interaction with specific molecular targets. The benzenesulfinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The butylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The hexanol backbone provides structural stability and may participate in hydrogen bonding with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol
- (3S)-1-[(S)-Benzenesulfinyl]-2-(ethylsulfanyl)hexan-3-ol
- (3S)-1-[(S)-Benzenesulfinyl]-2-(propylsulfanyl)hexan-3-ol
Uniqueness
(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs
Propriétés
Numéro CAS |
649748-83-4 |
|---|---|
Formule moléculaire |
C16H26O2S2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(3S)-2-butylsulfanyl-1-[(S)-phenylsulfinyl]hexan-3-ol |
InChI |
InChI=1S/C16H26O2S2/c1-3-5-12-19-16(15(17)9-4-2)13-20(18)14-10-7-6-8-11-14/h6-8,10-11,15-17H,3-5,9,12-13H2,1-2H3/t15-,16?,20-/m0/s1 |
Clé InChI |
BIWXUKGIXZAVJR-HWYGMYFGSA-N |
SMILES isomérique |
CCCCSC(C[S@](=O)C1=CC=CC=C1)[C@H](CCC)O |
SMILES canonique |
CCCCSC(CS(=O)C1=CC=CC=C1)C(CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


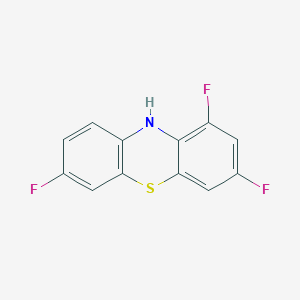

![5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14231982.png)



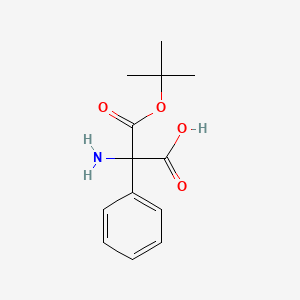
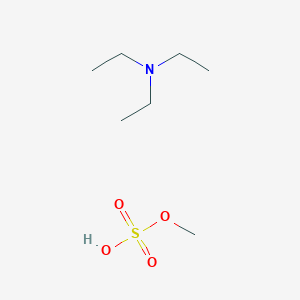
![3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)-](/img/structure/B14232021.png)


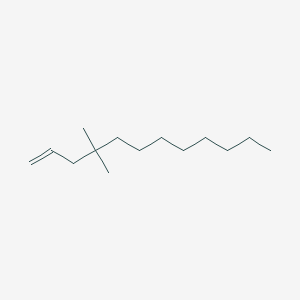
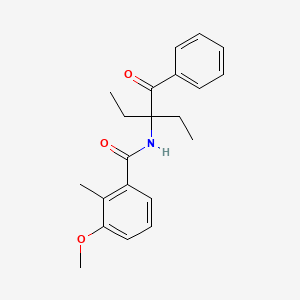
![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
